molecular formula C16H18BrNO4S B609652 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate CAS No. 216853-60-0

3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate

カタログ番号: B609652
CAS番号: 216853-60-0
分子量: 400.28
InChIキー: KXBSQPLWTVQFGJ-WLHGVMLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity:
3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate (CAS 216853-60-0) is a nicotinic acetylcholine receptor (nAChR) agonist. It is a fumarate salt of the free base 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene (CAS 216853-59-7) .

生化学分析

Biochemical Properties

NS3861 (fumarate) plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to α3β4 nAChR, with a binding Ki value of 0.62 nM . Additionally, it interacts with other nAChR subtypes such as α3β2, α4β4, and α4β2, although with varying affinities (Ki values of 25, 7.8, and 55 nM, respectively) . These interactions are crucial for modulating neurotransmission and influencing various cellular responses.

Cellular Effects

NS3861 (fumarate) has notable effects on different types of cells and cellular processes. It selectively activates α3-containing nAChRs, leading to changes in cell signaling pathways and gene expression . In HEK293 cell lines, NS3861 (fumarate) displays higher efficacy at the α3β2 receptor compared to the α3β4 receptor, with EC50 values of 1.7 and 0.15 μM, respectively . This selective activation influences cellular metabolism and can impact processes such as neurotransmitter release and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of NS3861 (fumarate) involves its binding interactions with nicotinic acetylcholine receptors. As an agonist, it induces inward currents in patch-clamp assays using X. laevis oocytes expressing recombinant human α3β2- or α3β4-containing nAChR receptors . This binding leads to the activation of these receptors, resulting in downstream signaling events that modulate cellular functions. NS3861 (fumarate) also exhibits partial agonist properties at α3β4 nAChR, contributing to its unique pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NS3861 (fumarate) can change over time. The compound is stable under specific storage conditions, such as at -80°C for up to 6 months and at -20°C for up to 1 month . Long-term studies have shown that NS3861 (fumarate) can influence cellular function over extended periods, with potential implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of NS3861 (fumarate) vary with different dosages in animal models. In vivo studies have demonstrated that NS3861 (fumarate) enhances fecal pellet expulsion in a dose-dependent manner in mice that received long-term morphine treatment . High doses of NS3861 (fumarate) may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

NS3861 (fumarate) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with nAChRs play a role in modulating metabolic flux and metabolite levels, impacting cellular energy balance and neurotransmitter synthesis . These metabolic effects are crucial for understanding the compound’s overall impact on cellular physiology.

Transport and Distribution

Within cells and tissues, NS3861 (fumarate) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its pharmacokinetics and pharmacodynamics . Understanding the transport mechanisms of NS3861 (fumarate) is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

NS3861 (fumarate) exhibits specific subcellular localization patterns that impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how NS3861 (fumarate) exerts its effects at the cellular level.

生物活性

3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate, also known as NS 3861, is a compound of interest due to its unique structural features and biological activities. This compound has been studied primarily for its interactions with nicotinic acetylcholine receptors (nAChRs), particularly its agonistic effects on specific receptor subtypes.

Chemical Structure and Properties

The chemical formula of NS 3861 is C16H18BrNO4SC_{16}H_{18}BrNO_4S. The compound features a bicyclic structure that contributes to its biological activity. Its molecular weight is approximately 396.29 g/mol, and it is characterized by the presence of a bromo-thienyl group, which is believed to enhance its interaction with biological targets.

Nicotinic Acetylcholine Receptor Interaction

NS 3861 has been identified as a full agonist at the α3β2 nAChR subtype with an effective concentration (EC50) of 1.6 μM . Additionally, it acts as a partial agonist at the α3β4 subtype with an EC50 of 1 μM . The compound exhibits minimal activity at α4β2 and α4β4 subtypes, indicating a selective profile that could be beneficial for therapeutic applications targeting specific nAChR-mediated pathways .

Affinity and Binding Characteristics

The binding affinity of NS 3861 for various nAChR subtypes has been quantified using K_i values:

  • α3β2 : 25 nM
  • α3β4 : 0.62 nM
  • α4β2 : 55 nM
  • α4β4 : 7.8 nM

These values suggest that NS 3861 has a high affinity for the α3β4 receptor subtype compared to others, which may influence its pharmacological profile and potential therapeutic effects .

Neuropharmacological Studies

Recent studies have explored the neuropharmacological implications of NS 3861 in models of neurodegenerative diseases. In particular, its role in modulating cholinergic signaling has been investigated for potential benefits in conditions like Alzheimer's disease.

  • Alzheimer's Disease Models : In animal models, NS 3861 demonstrated improved cognitive functions attributed to enhanced cholinergic transmission, suggesting its potential as a therapeutic agent in cognitive decline associated with Alzheimer's disease .
  • Anxiety and Depression Models : The compound's action on serotonin receptors has also been noted, where it acts as a competitive antagonist at the serotonin 5HT1A receptor. This dual action on both nicotinic and serotonergic systems may provide an avenue for treating mood disorders .

Data Summary Table

Biological ActivityReceptor TypeEC50 (μM)K_i (nM)
Full Agonistα3β21.625
Partial Agonistα3β410.62
Minimal Activityα4β2N/A55
Minimal Activityα4β4N/A7.8
Competitive Antagonist5HT1AN/AN/A

科学的研究の応用

Medicinal Chemistry

The compound is part of a class of 8-azabicyclo[3.2.1]octane derivatives that have shown promising activity at monoamine transporters, which are critical in the treatment of neurological disorders. Research indicates that modifications to the bicyclic structure can enhance selectivity and potency against dopamine, serotonin, and norepinephrine transporters.

Key Findings:

  • The compound exhibits structural similarities to known ligands like GBR 12909, which is a potent dopamine transporter inhibitor .
  • Structure-activity relationship studies suggest that specific substitutions on the bicyclic framework can yield compounds with high selectivity for the dopamine transporter over others, potentially leading to new treatments for conditions such as depression and ADHD .

Neuropharmacology

In neuropharmacological studies, 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate has been investigated for its effects on neurotransmitter systems. Its ability to interact with serotonin and dopamine receptors makes it a candidate for exploring new therapeutic avenues.

Case Studies:

  • A study highlighted that certain derivatives of 8-azabicyclo[3.2.1]octanes showed significant binding affinity at the serotonin transporter (SERT), indicating potential for developing antidepressants or anxiolytics .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions involving cyclization and functional group transformations. Its unique structure allows for further derivatization, which may lead to a library of compounds with varied biological activities.

Synthetic Pathways:

  • The compound can be synthesized using methodologies that involve ring closure reactions and subsequent functionalization of the thienyl group, allowing for the introduction of diverse substituents that can modulate biological activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profiles of this compound is crucial for its development as a therapeutic agent.

Research Insights:

  • Preliminary studies suggest that the compound has favorable pharmacokinetic properties, but detailed toxicological assessments are necessary to ensure safety in clinical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis involves constructing the 8-azabicyclo[3.2.1]octane (tropane) core, followed by functionalization with the 3-bromo-2-thienyl group. Key steps include:

  • Core Synthesis : Use Mannich or Dieckmann cyclization to form the bicyclic structure, as seen in tropane alkaloid synthesis .
  • Substituent Introduction : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the bromothienyl group.
  • Stereochemical Control : Chiral resolution via diastereomeric salt formation (e.g., using fumaric acid) or asymmetric catalysis. Verify enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents .

Table 1: Key Synthetic Parameters

ParameterExample ConditionsReference
Tropane Core FormationTiCl4/ZrCl4-mediated CH activation
Bromothienyl AttachmentPd-catalyzed coupling (Br-Thienyl-X)
Stereochemical AnalysisChiral HPLC (Chiralpak® AD-H column)

Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm connectivity, with emphasis on distinguishing exo/endo configurations of the bicyclic system. NOESY can resolve spatial proximity of substituents .
  • X-ray Crystallography : Definitive proof of absolute configuration, particularly for resolving enantiomers (e.g., R vs. S descriptors for stereocenters) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula, especially given the bromine isotope pattern.

Data Note : For fumarate salt formation, monitor protonation sites using IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the 3-bromo-2-thienyl substituent impact binding affinity compared to other aryl groups (e.g., fluorophenyl or benzoyl) in analogous tropane derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare EC50/IC50 values in receptor-binding assays (e.g., dopamine transporter inhibition). For example:
    • WIN 35428 (4-fluorophenyl substituent): IC50 = 12 nM (dopamine transporter) .
    • RTI-111 (3,4-dichlorophenyl): IC50 = 4 nM .
    • Hypothesized Bromothienyl Analog : Test via radioligand displacement assays using [³H]cocaine. The electron-withdrawing bromine may enhance π-π stacking but reduce solubility .

Table 2: Comparative Binding Affinities

CompoundSubstituentIC50 (nM)Reference
WIN 354284-Fluorophenyl12
RTI-1113,4-Dichlorophenyl4
Target Bromothienyl3-Bromo-2-thienylPending

Q. What in vivo models are suitable for evaluating the pharmacokinetic and neuropharmacological profiles of this compound?

Methodological Answer:

  • Pharmacokinetics : Administer intravenously/orally to rodents; measure plasma half-life (t1/2) and brain penetration via LC-MS/MS. Tropane derivatives often exhibit rapid CNS uptake due to lipophilicity .
  • Behavioral Assays : Use conditioned place preference (CPP) or self-administration models to assess abuse potential. Compare to cocaine or RTI-111 controls .
  • Safety Profiling : Monitor cardiovascular effects (e.g., heart rate in telemetry-implanted rats) due to tropane-related muscarinic receptor interactions .

Q. How can contradictions in reported bioactivity data for structurally similar compounds be resolved?

Methodological Answer: Discrepancies often arise from:

  • Stereochemical Impurities : Re-evaluate enantiomeric purity via chiral analysis .
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, HEK-293 cells expressing human dopamine transporters yield more consistent data than rodent-derived cells .
  • Salt Form Differences : Fumarate vs. hydrochloride salts may alter solubility and bioavailability. Compare free base and salt forms in parallel studies .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to the dopamine transporter (PDB: 4XP4). The bromothienyl group may occupy a hydrophobic subpocket .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Pay attention to halogen bonding between bromine and Tyr-156 .

類似化合物との比較

Structural Features :

  • Core : 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene (tropane derivative).
  • Substituent : 3-Bromo-2-thienyl group at the 3-position.
  • Counterion : Fumarate ((2E)-2-butenedioate) enhances solubility and stability .

Pharmacological Profile :

  • Target : α3β2 nAChR (full agonist) and α3β4 nAChR (partial agonist) .
  • Molecular Formula: C₁₆H₁₈BrNO₄S.
  • Molecular Weight : 400.29 g/mol.
  • Purity : ≥98% (research-grade) .

Applications :
Primarily used in neuroscience research to study nicotinic receptor signaling pathways and ligand-receptor interactions .

Comparison with Structural Analogs

The tropane scaffold (8-methyl-8-azabicyclo[3.2.1]octane) is common in bioactive molecules. Substitutions at the 3-position significantly alter pharmacological activity. Key analogs are compared below:

Structural and Functional Comparison Table

Compound Name (CAS) Substituent/Modification Target Receptor Activity Binding Affinity (Ki or IC₅₀) Molecular Weight (g/mol) Notes
Target Compound (216853-60-0) 3-Bromo-2-thienyl + fumarate salt α3β2, α3β4 nAChR Full agonist (α3β2), partial (α3β4) Not reported 400.29 High purity (98%); research use
Atropine (51-55-8) 3-Hydroxy-2-phenylpropanoate ester Muscarinic acetylcholine (mAChR) Antagonist ~1–10 nM (mAChR) 289.37 Anticholinergic; natural alkaloid
Benztropine Mesylate (132-11-7) 3-(Diphenylmethoxy) + mesylate salt mAChR, dopamine transporter Antagonist (mAChR), inhibitor ~0.5–2 nM (mAChR) 403.52 Antiparkinsonian agent
Oxadiazolyl Derivatives 3-(1,2,4-Oxadiazol-5-yl) groups mAChR Agonist 2.04×10⁻⁶–1.79×10⁻⁵ M ~300–350 (varies) Synthetic muscarinic ligands
3-Amino-8-methyl-8-azabicyclo Derivative 3-Amine + dihydrochloride salt Not specified Not reported Not reported 223.31 Intermediate for synthesis

Key Differences and Insights

Substituent Effects on Receptor Selectivity :

  • Thienyl vs. Phenyl Groups : The bromothienyl group in the target compound confers selectivity for nicotinic receptors (α3β2/β4), whereas phenyl-based esters (e.g., atropine, benztropine) target muscarinic receptors .
  • Oxadiazolyl Derivatives : The oxadiazole ring in compounds enhances mAChR binding, demonstrating how heterocyclic substituents modulate muscarinic vs. nicotinic activity .

Salt Forms and Physicochemical Properties :

  • Fumarate vs. Mesylate : The fumarate salt in the target compound improves aqueous solubility compared to benztropine mesylate, which is critical for in vitro assays .
  • Free Base vs. Salt : The free base (CAS 216853-59-7) is less stable than its fumarate salt, underscoring the importance of salt selection in drug formulation .

特性

IUPAC Name

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBSQPLWTVQFGJ-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。